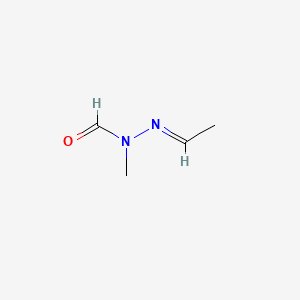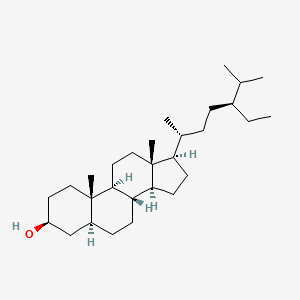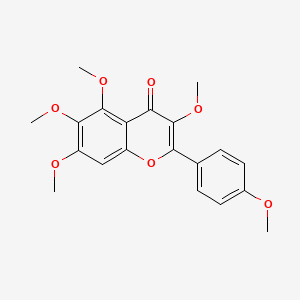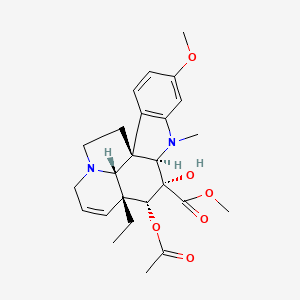
Viomycinsulfat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viomycin sulfate is a tuberactinomycin antibiotic derived from the actinomycete Streptomyces puniceus. It was historically used to treat Mycobacterium tuberculosis until it was replaced by the less toxic capreomycin . Viomycin sulfate binds RNA in bacterial ribosomes and inhibits protein synthesis, making it an essential component in the drug cocktail used to fight infections of Mycobacterium tuberculosis .
Méthodes De Préparation
Viomycin sulfate is produced by the actinomycete Streptomyces puniceus. The biosynthesis involves a nonribosomal peptide synthetase (NRPS) pathway, which includes the condensation and cyclization of amino acids such as L-2,3-diaminopropionate and L-serine . The industrial production of viomycin sulfate involves fermentation processes using Streptomyces cultures, followed by extraction and purification steps to isolate the antibiotic .
Analyse Des Réactions Chimiques
Viomycin sulfate undergoes various chemical reactions, including coordination with metal ions such as copper (II). The Cu (II)-viomycin complex exhibits significant reactivity, particularly in the degradation of DNA and modulation of ribozyme activity . Common reagents used in these reactions include hydrogen peroxide and transition metal ions . The major products formed from these reactions are typically DNA fragments and modified ribozymes .
Applications De Recherche Scientifique
Viomycin sulfate has a wide range of scientific research applications. In chemistry, it is studied for its coordination properties with metal ions and its impact on DNA degradation . In biology, it is used to investigate ribozyme activity and RNA binding . In medicine, viomycin sulfate is a crucial component in the treatment of multidrug-resistant tuberculosis . Additionally, it has industrial applications in the production of antibiotics and other pharmaceutical compounds .
Mécanisme D'action
Viomycin sulfate exerts its effects by binding to a site on the ribosome at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit . This binding stabilizes the tRNA in the A site in the pretranslocation state, inhibiting protein synthesis . The molecular targets involved include the 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA .
Comparaison Avec Des Composés Similaires
Viomycin sulfate is part of the tuberactinomycin family, which includes other antibiotics such as capreomycin . Compared to capreomycin, viomycin sulfate is less toxic but has similar mechanisms of action and targets . Other similar compounds include streptomycin and kanamycin, which also target bacterial ribosomes and inhibit protein synthesis . viomycin sulfate is unique in its specific binding sites and its ability to modulate ribozyme activity .
Propriétés
Numéro CAS |
24356-69-2 |
|---|---|
Formule moléculaire |
C25H45N13O14S |
Poids moléculaire |
783.8 g/mol |
Nom IUPAC |
(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid |
InChI |
InChI=1S/C25H43N13O10.H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);(H2,1,2,3,4)/b13-7-;/t10-,11+,12-,14-,15-,17-,18-;/m0./s1 |
Clé InChI |
AQONYROJHRNYQQ-QMAPKBLTSA-N |
SMILES isomérique |
C1[C@@H](NC(=N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O |
SMILES canonique |
C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)





![(3S,10S,13R,17R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753410.png)
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753418.png)




![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B10753453.png)

